![molecular formula C19H23N3O2 B2479103 4-[3-(2,3-dihidro-1-benzofuran-5-il)pirrolidin-1-carbonil]-1,3,5-trimetil-1H-pirazol CAS No. 2097912-25-7](/img/structure/B2479103.png)
4-[3-(2,3-dihidro-1-benzofuran-5-il)pirrolidin-1-carbonil]-1,3,5-trimetil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los derivados de benzofurano se han investigado por su potencial anticancerígeno. El compuesto 36, un derivado de benzofurano, exhibió efectos significativos de inhibición del crecimiento celular contra varias líneas celulares cancerosas. Notablemente, demostró tasas de inhibición en diferentes tipos de cáncer, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . La investigación adicional podría explorar su mecanismo de acción y posibles aplicaciones clínicas.
Investigación de Proteómica
4-(2,3-dihidro-1-benzofuran-5-il)-1,3-tiazol-2-amina se utiliza en la investigación de proteómica. Su fórmula molecular es C11H10N2OS, y su peso molecular es 218.27 g/mol. Los investigadores estudian sus interacciones con proteínas, vías celulares y redes de señalización para descubrir nuevos objetivos terapéuticos .
Desarrollo de Metodología Sintética
La síntesis del compuesto ha llamado la atención. Los investigadores han desarrollado nuevas metodologías sintéticas para obtener compuestos relacionados, como las carboxamida-ftalidas, a través de reordenamientos de contracción de anillo oxidativo. Estos métodos contribuyen al campo más amplio de la síntesis orgánica y el descubrimiento de fármacos .
Tratamiento del Cáncer de Ovario
Se evaluó una serie de compuestos de benzofuran-2-il-(4,5-dihidro-3,5-sustituidos difenilpirazol-1-il)metanona, incluidos los derivados de 4-(2,3-dihidro-1-benzofuran-5-il)-1,3-tiazol-2-amina, por su actividad anticancerígena contra la línea celular de cáncer de ovario humano A2780. Investigaciones adicionales podrían explorar su potencial como terapias dirigidas .
Diseño y Optimización de Fármacos
Comprender la relación estructura-actividad (SAR) de 4-(2,3-dihidro-1-benzofuran-5-il)-1,3-tiazol-2-amina puede guiar el diseño de fármacos. Los investigadores pueden modificar su estructura química para mejorar propiedades específicas, como la afinidad de unión, la selectividad o la biodisponibilidad.
En resumen, este compuesto es prometedor en diversos campos científicos, desde la investigación del cáncer hasta el desarrollo de metodologías sintéticas. Su estructura única basada en benzofurano invita a una mayor exploración, y los investigadores continúan investigando sus posibles aplicaciones en medicina y más allá. 🌟
Mecanismo De Acción
Target of Action
Benzofuran compounds, which are a part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might interact with its targets to inhibit their function, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might lead to a decrease in cell proliferation, which could be beneficial in the context of anti-tumor activity.
Action Environment
One source mentions that a related compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . This suggests that the compound might have a broad range of stability under different environmental conditions.
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-18(13(2)21(3)20-12)19(23)22-8-6-16(11-22)14-4-5-17-15(10-14)7-9-24-17/h4-5,10,16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVZEDRHBZZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
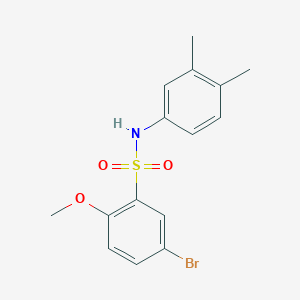
![2-[(tert-butylsulfanyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
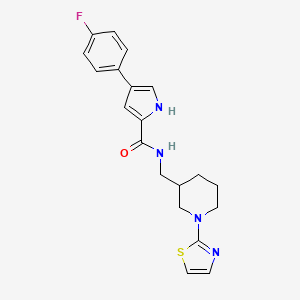
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)
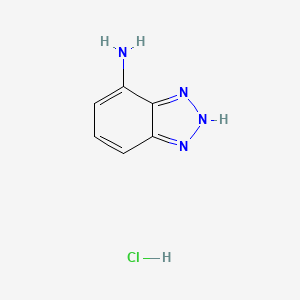
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2479034.png)

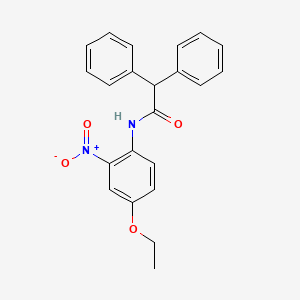
![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)
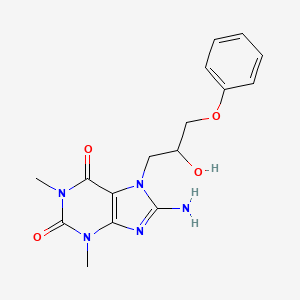
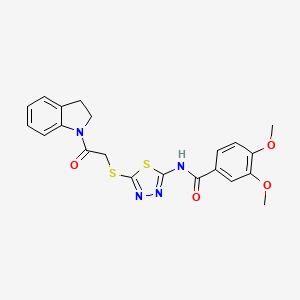
![2-methoxy-4-methyl-5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine](/img/structure/B2479041.png)
![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2479042.png)
